Ethyl 2-azidobenzoate
Description
Contextualization of the Azido (B1232118) Functional Group in Contemporary Organic Synthesis
The azido functional group (–N₃) is a cornerstone of modern organic synthesis, prized for its unique reactivity and versatility. hud.ac.ukworktribe.com Comprising three linearly-arranged nitrogen atoms, this high-energy moiety can be introduced into molecules with relative ease, often via nucleophilic substitution using reagents like sodium azide (B81097). hud.ac.uk Despite their energetic nature, organic azides exhibit remarkable stability towards many common reagents and reaction conditions, making them suitable for multi-step syntheses. hud.ac.uk
A significant portion of the contemporary utility of azides stems from their role in "click chemistry," a concept highlighted by the 2022 Nobel Prize in Chemistry. hud.ac.uk The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a click reaction, allows for the efficient and specific formation of stable 1,2,3-triazole rings from azides and terminal alkynes. worktribe.comunibo.it This bioorthogonal reaction proceeds reliably in aqueous environments, making it invaluable for labeling biomolecules and constructing complex molecular architectures like antibody-drug conjugates. hud.ac.uk
Furthermore, azides serve as precursors to highly reactive nitrene intermediates upon thermolysis or photolysis, which can undergo a variety of insertion and rearrangement reactions. acs.orgnih.gov They also function as protected forms of primary amines, as they can be cleanly reduced to the –NH₂ group under mild conditions, such as in the Staudinger ligation, releasing innocuous nitrogen gas as the only byproduct. worktribe.comresearchgate.net This combination of stability, specific reactivity, and utility as a protected amine synthon has cemented the azido group as a powerful tool in fields ranging from medicinal chemistry and materials science to chemical biology. researchgate.netnih.gov
Overview of Ester Derivatives in Advanced Chemical Transformations
Ester derivatives are a fundamental class of organic compounds widely employed in advanced chemical transformations due to their moderate reactivity and versatility. scielo.br An ester is characterized by a central carbon atom double-bonded to one oxygen atom and single-bonded to another, which is in turn connected to an organyl group. scribd.com Their relative stability makes them suitable as protecting groups for carboxylic acids and alcohols, and they are stable enough to be used as solvents, such as ethyl acetate (B1210297), in organic reactions. scielo.brlouisville.edu
Despite their stability, esters participate in a range of crucial transformations. They can be hydrolyzed back to a carboxylic acid and an alcohol under either acidic or basic conditions. scielo.br The base-mediated version, known as saponification, is an irreversible process fundamental to industries like soap manufacturing. scribd.com Another key reaction is transesterification, where an ester reacts with an alcohol to form a different ester, a process that can be driven to completion by using an excess of the reactant alcohol or by removing the alcohol byproduct. scielo.brscribd.com
Esters can also be converted into other functional groups. Reaction with amines (aminolysis) yields amides, while reduction with powerful reagents like lithium aluminum hydride produces primary alcohols. scielo.brspbu.ru These transformations allow chemists to use the ester group as a synthetic linchpin, converting it into a variety of other functionalities as needed during a complex synthesis. spbu.ru In carbohydrate chemistry, for instance, esterification of hydroxyl groups is a common strategy to protect them during other synthetic steps, with the ester groups being readily removed later. louisville.edu This controlled reactivity makes ester derivatives indispensable in the synthesis of pharmaceuticals, polymers, and other fine chemicals. scribd.commdma.ch
Historical Development and Significance of Azidobenzoates in Synthetic Chemistry
The story of azidobenzoates is nested within the broader history of organic azide chemistry, which began in 1864 when Peter Griess first prepared phenyl azide. nih.govwikipedia.org The subsequent discovery of the Curtius rearrangement of acyl azides in the 1890s and the Huisgen 1,3-dipolar cycloaddition further expanded the synthetic potential of this functional group. wikipedia.org Early interest in many simple azides was tempered by concerns over their instability. wikipedia.org
The significance of azidobenzoates, particularly ortho-substituted derivatives like ethyl 2-azidobenzoate, grew from investigations into the decomposition of aryl azides. Pioneering work by chemists such as Peter A. S. Smith in the mid-20th century explored the thermal and photochemical reactions of these compounds. worktribe.comacs.org A key discovery was that the decomposition of 2-azidobenzophenones via thermolysis could lead to the formation of 3-phenyl-2,1-benzisoxazoles, demonstrating a valuable route to heterocyclic systems. beilstein-journals.org
Further research revealed that the photolysis or thermolysis of o-azido-carbonyl compounds, including esters like methyl and ethyl o-azidobenzoate, could generate highly reactive nitrene intermediates. worktribe.com These intermediates were found to undergo intramolecular reactions to produce seven-membered heterocyclic rings known as azepines. beilstein-journals.orgrsc.org For example, the photolysis of ethyl azidoformate in benzene (B151609) was shown to produce 1-ethoxycarbonyl-1H-azepine in good yield. worktribe.com These early studies on the cyclization and rearrangement reactions of azidobenzoates established them as valuable substrates for building complex molecular frameworks that are not easily accessible through other means. worktribe.combeilstein-journals.org
Research Scope and Strategic Importance of this compound in Modern Methodologies
This compound (C₉H₉N₃O₂) is a strategically important molecule in modern organic synthesis due to the juxtaposition of the reactive azide and the ester functional groups on an aromatic ring. Its primary value lies in its role as a precursor for constructing a variety of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and functional materials. wikipedia.orgscielo.br
The compound's utility is largely defined by the reactivity of the ortho-azido group. Upon heating (thermolysis) or irradiation with UV light (photolysis), it readily loses a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate. nih.govwikipedia.org This intermediate can undergo intramolecular cyclization to form azepine derivatives, a class of seven-membered heterocycles. wikipedia.orgsiue.edu For instance, photolysis in the presence of an alcohol like methanol (B129727) can yield 2-alkoxy-3-alkoxycarbonyl-3H-azepines. siue.edu
Furthermore, this compound is a valuable partner in cycloaddition reactions. As a 1,3-dipole, the azide moiety can react with alkynes in Huisgen cycloadditions to form substituted triazoles, which are important building blocks in medicinal chemistry. nih.govpaperity.org It also participates in the aza-Wittig reaction, where its initial reaction with a phosphine (B1218219) like triphenylphosphine (B44618) generates an iminophosphorane. This intermediate can then react with various electrophiles, such as isocyanates, to create carbodiimides, which in turn can cyclize to form quinazoline (B50416) derivatives. The ability to controllably engage in these distinct reaction pathways—photochemical/thermal cyclization, cycloaddition, and Staudinger/aza-Wittig reactions—makes this compound a versatile and powerful tool for the modular synthesis of complex heterocyclic systems.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O₂ | |
| Molecular Weight | 191.19 g/mol | N/A |
| Appearance | Yellow to orange oil | nih.gov |
| Solubility | Highly soluble in dichloromethane, THF, and ethyl acetate | wikipedia.org |
| logP | ≈ 2.27 | wikipedia.org |
Key Reactions of this compound
| Reaction Type | Reagents/Conditions | Major Product(s) | Significance | Source |
| Thermolysis | Heat | Nitrene intermediate, Azepines | Synthesis of seven-membered heterocycles | wikipedia.org |
| Photolysis | UV light, Methanol | 2-Methoxy-3-ethoxycarbonyl-3H-azepine | Access to functionalized azepine rings | nih.govsiue.edu |
| Azide-Alkyne Cycloaddition | Alkynes, Copper(I) catalyst | 1,2,3-Triazoles | "Click chemistry" for building complex molecules | nih.govpaperity.org |
| Staudinger Reaction | Triphenylphosphine (PPh₃) | Iminophosphorane | Precursor for aza-Wittig reaction | |
| Aza-Wittig Reaction | PPh₃, then Isocyanate | Quinazolin-4(3H)-ones | Modular synthesis of quinazolines | |
| Reduction | H₂, Palladium on Carbon (Pd/C) | Ethyl 2-aminobenzoate (B8764639) | Conversion to the corresponding amine | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
ethyl 2-azidobenzoate |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-3-4-6-8(7)11-12-10/h3-6H,2H2,1H3 |
InChI Key |
RUFXXUICVBVRCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for Ethyl 2 Azidobenzoate
Exploration of Established Synthetic Pathways to Ethyl 2-Azidobenzoate
The synthesis of this compound has traditionally been achieved through two primary routes: nucleophilic substitution and diazotization-azide substitution. These methods have been foundational in providing access to this important chemical intermediate.
Nucleophilic Substitution Approaches for Azide (B81097) Incorporation
One of the most direct methods for introducing the azide functionality onto the aromatic ring is through nucleophilic aromatic substitution. vulcanchem.com This approach typically involves the reaction of an ethyl 2-halobenzoate, such as ethyl 2-chlorobenzoate (B514982) or ethyl 2-bromobenzoate (B1222928), with an azide source, most commonly sodium azide (NaN₃). vulcanchem.com The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) and often requires heating to facilitate the substitution.
The efficiency of this substitution is influenced by the nature of the halogen, with bromo- and iodo-substituted precursors generally exhibiting higher reactivity than their chloro- counterparts. The reaction conditions, including temperature and reaction time, are critical parameters that need to be carefully controlled to maximize the yield and minimize the formation of byproducts. For instance, a typical procedure might involve heating ethyl 2-bromobenzoate with sodium azide in DMF at temperatures ranging from 40–60°C for 12–24 hours.
Diazotization-Azide Substitution Sequences
An alternative and widely employed strategy for the synthesis of aryl azides, including this compound, is the diazotization of an aromatic amine followed by substitution with an azide ion. organic-chemistry.org This two-step process begins with the treatment of ethyl 2-aminobenzoate (B8764639) (ethyl anthranilate) with a diazotizing agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5°C). This reaction forms a highly reactive diazonium salt intermediate.
In the subsequent step, the diazonium salt solution is treated with sodium azide. The azide ion displaces the diazonium group (N₂), which is an excellent leaving group, to yield this compound. Maintaining a low temperature throughout the reaction is crucial to prevent the premature decomposition of the unstable diazonium salt. This method often provides high yields of the desired product.
Development of Sustainable Synthetic Protocols
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This has led to research into catalytic routes and the application of green chemistry principles in the synthesis of azidoesters like this compound.
Catalytic Routes for Enhanced Efficiency
Catalysis offers a promising avenue for improving the efficiency and sustainability of chemical transformations. In the context of this compound synthesis, catalytic approaches can potentially lower reaction temperatures, reduce reaction times, and minimize waste generation. For instance, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," highlights the utility of catalysis in reactions involving azides. acs.orgrsc.orgnih.gov While not a direct synthesis of this compound itself, the principles can be applied to develop catalytic azidation reactions.
Research has explored the use of transition metal catalysts to facilitate the azidation of aryl halides and boronic acids. organic-chemistry.orgthieme-connect.comthieme-connect.com For example, copper-catalyzed reactions of aryl boronic acids with sodium azide can provide a route to aryl azides under milder conditions than traditional nucleophilic substitution. thieme-connect.com A general procedure for a related compound involved using a copper(II) acetate (B1210297) catalyst with a boronic acid and sodium azide in ethanol. thieme-connect.com
Green Chemistry Principles in Azidoester Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msuniv.ac.insemanticscholar.org In the synthesis of this compound, this translates to several key considerations:
Safer Solvents: Replacing hazardous solvents like DMF with greener alternatives is a primary goal. msuniv.ac.in Research into using solvents like ethyl acetate, which is considered a greener solvent, for reactions involving related compounds is a step in this direction. rsc.org Water is also an ideal green solvent, and diazotization reactions are often performed in aqueous media. msuniv.ac.in
Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product is a core principle. The diazotization-azide substitution sequence generally has good atom economy, with the main byproduct being nitrogen gas.
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. egrassbcollege.ac.in Catalytic methods often contribute to this goal by lowering the activation energy of the reaction. thieme-connect.comthieme-connect.com
Use of Renewable Feedstocks: While not yet widely implemented for this specific compound, the long-term vision of green chemistry includes the use of starting materials derived from renewable resources. msuniv.ac.in
Optimization of Reaction Parameters and Yield Enhancement Methodologies
Maximizing the yield and purity of this compound is a key objective for any synthetic protocol. This is achieved through careful optimization of various reaction parameters.
For the diazotization-azide substitution sequence , critical parameters to control include:
Temperature: Strict temperature control, typically between 0 and 5°C, is essential to prevent the decomposition of the diazonium salt intermediate.
Stoichiometry: The molar ratio of reagents, particularly the sodium nitrite and sodium azide relative to the starting amine, needs to be carefully controlled to ensure complete conversion and minimize side reactions. A slight excess of the azide source is often used.
Acid Concentration: The acidity of the reaction medium is crucial for the efficient formation of the diazonium salt.
For nucleophilic substitution reactions , optimization focuses on:
Solvent Choice: The polarity and aprotic nature of the solvent play a significant role in the reaction rate.
Temperature and Reaction Time: Higher temperatures generally increase the reaction rate, but can also lead to decomposition or side reactions. Therefore, finding the optimal balance is key.
Catalyst Loading: In catalytic versions of this reaction, the amount of catalyst used will impact the reaction efficiency and cost. thieme-connect.comthieme-connect.com
Below are tables summarizing key findings from research on the synthesis and optimization of azido (B1232118) compounds.
Table 1: Comparison of Synthetic Pathways for Aryl Azides
| Pathway | Starting Material | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Nucleophilic Substitution | Ethyl 2-halobenzoate | Sodium azide, DMF | 40-60°C, 12-24 hours | Direct, one-step process | Requires activated aryl halides, can require harsh conditions |
| Diazotization-Azide Substitution | Ethyl 2-aminobenzoate | NaNO₂, HCl, NaN₃ | 0-5°C | High yields, readily available starting material | Diazonium salts are unstable, requires strict temperature control |
| Catalytic Azidation | Aryl boronic acid | NaN₃, Cu(OAc)₂ | Ethanol, 24 hours thieme-connect.com | Milder conditions, broader substrate scope | Catalyst cost and removal |
Table 2: Optimization Parameters for Diazotization-Azide Substitution
| Parameter | Optimal Range | Impact on Yield/Purity |
| NaN₃:Amine Ratio | 1.2:1 | Maximizes azide substitution |
| Reaction Temperature | 0–5°C | Minimizes diazonium salt decomposition |
| Solvent System | Aqueous HCl/THF | Enhances solubility and mixing |
By carefully selecting the synthetic strategy and optimizing the reaction conditions, high yields of pure this compound can be reliably obtained for its use in further chemical synthesis and research.
Regiospecificity and Stereocontrol in Azidoester Synthesis
The synthesis of this compound is fundamentally a regiospecific process, where the position of the azide functional group on the aromatic ring is precisely controlled. This high degree of regioselectivity is achieved by utilizing a starting material where the precursor functional group is already situated at the desired location. The most common and effective synthetic route involves the diazotization of ethyl 2-aminobenzoate, followed by the substitution of the resulting diazonium salt with an azide ion. beilstein-journals.orguea.ac.uk In this reaction, the amine group at the C-2 (ortho) position of the ethyl benzoate (B1203000) scaffold dictates the final position of the azide group. The reaction proceeds without rearrangement, ensuring that the product is exclusively the 2-azido isomer.
The typical procedure involves dissolving ethyl 2-aminobenzoate in an acidic medium, such as aqueous hydrochloric acid, and cooling the solution to between 0 and 5 °C. beilstein-journals.org A solution of sodium nitrite is then added dropwise to form the intermediate diazonium salt. Subsequently, a solution of sodium azide is introduced to the reaction mixture, which displaces the diazonium group to yield this compound. beilstein-journals.orguea.ac.uk The regiochemical outcome is thus predetermined by the structure of the commercially available or synthetically accessible aminobenzoate precursor. This strategy is a hallmark of aromatic substitution reactions where a directing group is converted into another functional group.
As this compound is an achiral molecule, considerations of stereocontrol are not applicable to its direct synthesis. However, in the broader context of azidoester synthesis, particularly concerning complex molecules like carbohydrates or amino acid derivatives, stereocontrol is a critical aspect. For instance, in the synthesis of glycosyl azides, the stereochemistry at the anomeric carbon and other chiral centers must be carefully controlled, often employing neighboring group participation or specific catalysts to achieve the desired stereoisomer. nih.gov The synthesis of ethyl 2-azido-2-deoxy-1-thio-α-d-cellobioside, for example, requires careful control to establish the correct stereochemistry at multiple centers. nih.gov While not a direct feature of this compound synthesis, these principles underscore the importance of stereochemical control in the synthesis of more complex, chiral azido compounds.
Preparative Scale Synthesis and Isolation Techniques for Research Applications
For research purposes, the synthesis of this compound on a preparative scale (gram-scale and larger) is well-established. The standard laboratory method is the diazotization of ethyl 2-aminobenzoate followed by treatment with sodium azide, a procedure that can be readily scaled up. beilstein-journals.orgthieme-connect.com A typical preparative scale reaction involves the careful, temperature-controlled addition of reagents to manage the exothermic nature of the diazotization and the potential instability of the diazonium salt intermediate. beilstein-journals.orgd-nb.info
Continuous flow reactors represent a significant methodological advancement for the preparative synthesis of azides. d-nb.info This technology offers superior control over reaction parameters such as temperature and residence time, which is crucial for handling potentially explosive intermediates like organic azides. d-nb.info Flow chemistry minimizes the volume of hazardous material present at any given time, enhancing safety. Furthermore, precise temperature control can improve selectivity; for example, in the synthesis of a related azido compound, flow reactors prevented the formation of an undesired aromatic side product, which was observed in batch reactions at elevated temperatures. d-nb.info
Isolation and purification of this compound from the reaction mixture can be achieved through several techniques, depending on the required purity. For many applications, the product can be isolated by simple extraction and washing. After the reaction is complete, the aqueous mixture is typically extracted with an organic solvent like ethyl acetate or dichloromethane. uea.ac.ukworktribe.com The combined organic layers are then washed with water or a sodium bicarbonate solution to remove residual acid and salts, dried over an anhydrous agent like magnesium sulfate, and concentrated under reduced pressure to yield the product, often as an oil. uea.ac.uk In many cases, the crude product obtained after this workup is of sufficient purity for subsequent reactions. uea.ac.uk
When higher purity is required, chromatographic methods are employed. Flash column chromatography using a silica (B1680970) gel stationary phase is a common technique. nih.govakjournals.com The product is eluted using a solvent system typically composed of a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate. nih.govakjournals.com The specific ratio of the solvents is adjusted to achieve optimal separation from any impurities or unreacted starting materials. nih.gov Other reported purification methods include chromatography on alumina (B75360) and preparative thin-layer chromatography (TLC). worktribe.comrsc.org
Table 1: Representative Lab-Scale Synthesis of an Azidobenzoate
| Reagent/Parameter | Quantity/Condition | Purpose | Reference |
| Methyl 2-aminobenzoate | 1.59 g (10.5 mmol) | Starting Material | beilstein-journals.org |
| Aqueous Hydrochloric Acid (3 M) | 50 mL | Solvent / Acid Catalyst | beilstein-journals.org |
| Sodium Nitrite | 1.38 g (20.0 mmol) | Diazotizing Agent | beilstein-journals.org |
| Sodium Azide | 1.37 g (21.0 mmol) | Azide Source | beilstein-journals.org |
| Reaction Temperature | 0 - 5 °C | Stabilize Diazonium Salt | beilstein-journals.org |
| Reaction Time | 2 hours | Ensure Complete Reaction | beilstein-journals.org |
| Work-up | Filtration, Washing with Water | Isolation of Crude Product | beilstein-journals.org |
| Product Form | Solid | beilstein-journals.org | |
| Note: This table is based on the synthesis of mthis compound, which follows an identical procedure to this compound. |
Fundamental Reactivity and Mechanistic Investigations of Ethyl 2 Azidobenzoate
Thermally Induced Transformations of the Azide (B81097) Moiety
The thermal decomposition of aryl azides, including ethyl 2-azidobenzoate, is a well-established method for generating highly reactive nitrene intermediates. These transformations are characterized by the extrusion of molecular nitrogen and subsequent reactions of the resulting nitrene, which can include intramolecular cyclizations to form various heterocyclic compounds.
Nitrogen Extrusion and Nitrene Generation Pathways
Upon heating, this compound undergoes thermal decomposition, a process initiated by the cleavage of the Nα-Nβ bond of the azide group. This leads to the extrusion of a molecule of dinitrogen (N₂), a thermodynamically favorable process that drives the reaction forward. The primary intermediate generated from this nitrogen extrusion is a highly reactive species known as a nitrene, specifically 2-(ethoxycarbonyl)phenylnitrene.
The generation of the nitrene can proceed through a concerted mechanism where nitrogen is lost simultaneously with the formation of the nitrene, or a stepwise mechanism involving a transient diradical species. The resulting nitrene is an electron-deficient species with a nitrogen atom that has only six valence electrons, making it highly electrophilic and reactive.
The generated 2-(ethoxycarbonyl)phenylnitrene can exist in either a singlet or a triplet spin state, which influences its subsequent reactivity. The singlet nitrene, with its vacant p-orbital, can undergo concerted intramolecular reactions. The triplet state, which is a diradical, typically undergoes reactions characteristic of radicals. The specific reaction conditions, such as temperature and solvent, can influence the spin state of the generated nitrene and thus the distribution of final products.
Intramolecular Cyclization Reactions Leading to Heterocycles via Nitrene Intermediates
The primary fate of the 2-(ethoxycarbonyl)phenylnitrene generated from the thermolysis of this compound is intramolecular cyclization. The close proximity of the reactive nitrene to the ester group and the aromatic ring allows for efficient intramolecular reactions, leading to the formation of various nitrogen-containing heterocyclic compounds.
One of the principal cyclization pathways involves the attack of the nitrene onto the carbonyl oxygen of the ester group. This intramolecular cyclization is a key step in the formation of benzoxazole derivatives. The reaction proceeds through a transient intermediate which then rearranges to form the stable heterocyclic product. The yields of these cyclization reactions are often high due to the intramolecular nature of the process, which is kinetically favored over intermolecular reactions.
Thermolysis of 2-substituted phenylazides, such as this compound, where a multiple bond is present in a position alpha or beta to the azide group, typically results in almost quantitative yields of intramolecular cyclization products. sciforum.net This high efficiency is attributed to an intramolecular 1,3-dipolar addition mechanism where the cyclization and nitrogen loss occur concurrently. sciforum.net
Table 1: Thermally Induced Intramolecular Cyclization of this compound
| Starting Material | Reaction Conditions | Intermediate | Major Product |
| This compound | Heating | 2-(ethoxycarbonyl)phenylnitrene | Benzoxazole derivative |
Photochemical Activation and Excited State Reactivity of this compound
In addition to thermal methods, the azide moiety of this compound can be activated by photochemical means. Irradiation with ultraviolet (UV) light provides the necessary energy to induce the extrusion of nitrogen and generate the corresponding nitrene intermediate, leading to a range of chemical transformations that can differ from those observed under thermal conditions.
Photolytic Nitrene Formation and Subsequent Reactivity
Upon absorption of UV radiation, this compound is promoted to an electronically excited state. In this excited state, the molecule can readily undergo cleavage of the Nα-Nβ bond, leading to the elimination of molecular nitrogen and the formation of the 2-(ethoxycarbonyl)phenylnitrene intermediate. Aromatic azides typically decompose upon irradiation to form singlet arylnitrenes. sciforum.net These singlet nitrenes are highly reactive and have short lifetimes, readily inserting into C-H bonds and other multiple bonds within the same molecule to form cyclic products. sciforum.net
The reactivity of the photochemically generated nitrene is similar to that generated thermally, with intramolecular cyclization being a dominant pathway. However, the photochemical conditions can sometimes lead to different product distributions or unique reaction pathways not accessible through thermolysis. The wavelength of the light used for irradiation can also influence the outcome of the reaction.
Photoinduced Rearrangement Processes
Beyond simple nitrene formation and cyclization, the photochemical activation of this compound can also lead to other rearrangement processes. The excited state of the molecule or the initially formed nitrene can undergo skeletal rearrangements to form different isomeric structures. For instance, ring expansion reactions of the phenyl ring can occur, leading to the formation of seven-membered heterocyclic rings known as azepines. This process is often competitive with the intramolecular cyclization pathways and the specific outcome can be dependent on the reaction conditions, including the solvent and the presence of other reagents.
In the case of the related 2-azidobenzoic acid, photolysis in ethanol can lead to the formation of azepines. researchgate.net This suggests that similar rearrangements could be possible for this compound under appropriate photochemical conditions.
Table 2: Photochemical Reactions of this compound
| Starting Material | Reaction Conditions | Intermediate | Potential Products |
| This compound | UV Irradiation | 2-(ethoxycarbonyl)phenylnitrene (singlet) | Benzoxazole derivative, Azepine derivative |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The azide functional group of this compound can also participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazole rings. While this reaction can occur thermally, the use of a copper(I) catalyst dramatically accelerates the reaction and controls the regioselectivity, a process known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of "click chemistry" due to its high efficiency, mild reaction conditions, and broad functional group tolerance.
The CuAAC reaction involving this compound and a terminal alkyne proceeds to give the 1,4-disubstituted triazole regioisomer exclusively. The reaction is typically carried out using a source of copper(I), which can be a Cu(I) salt or generated in situ from a Cu(II) salt with a reducing agent like sodium ascorbate. The reaction is tolerant of a wide variety of solvents, including water and various organic solvents.
The mechanism of the CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, rather than a concerted cycloaddition. This stepwise, copper-mediated pathway is responsible for the high rate and regioselectivity of the reaction. The versatility of the CuAAC reaction allows for the synthesis of a wide array of complex triazole-containing molecules from this compound, which can have applications in various fields of chemistry.
Table 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
| Azide | Alkyne Partner | Catalyst System | Product |
| This compound | Terminal Alkyne (R-C≡CH) | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | Ethyl 2-(4-R-1H-1,2,3-triazol-1-yl)benzoate |
Mechanistic Insights into Triazole Formation
The formation of 1,2,3-triazoles from azides such as this compound is a cornerstone of modern synthetic chemistry, most notably through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.org This reaction is a significant variant of the Huisgen 1,3-dipolar cycloaddition, which, when uncatalyzed, is slow and requires high temperatures, often resulting in a mixture of 1,4- and 1,5-disubstituted triazole isomers. wikipedia.org The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 107 and imparts strict regioselectivity, yielding exclusively the 1,4-disubstituted product. beilstein-journals.org
Mechanistic studies, supported by quantum mechanical methods, have elucidated that the copper catalyst transforms the concerted pathway of the uncatalyzed reaction into a stepwise process with a significantly lower activation barrier. nih.gov The catalytic cycle is initiated by the formation of a copper acetylide intermediate from the terminal alkyne. wikipedia.orgresearchgate.net This step is crucial as it lowers the pKa of the alkyne's terminal C-H bond, facilitating deprotonation. wikipedia.org
Computational and experimental evidence suggests that the transition state involves two copper atoms. wikipedia.orgepa.gov One copper atom binds to the acetylide, while the second activates the azide group. wikipedia.org The pre-reactive complexation between the azide's nitrogen and the copper of the copper-acetylide brings the reactants into a favorable geometry for the subsequent cycloaddition. nih.gov The reaction proceeds through the formation of a six-membered copper-containing intermediate, which then undergoes cyclization, followed by protonation and dissociation to release the triazole product and regenerate the catalyst. wikipedia.org This process is robust and compatible with a wide array of functional groups and reaction conditions, including aqueous environments. beilstein-journals.orgnih.gov
Staudinger Reaction and Phosphine-Mediated Transformations
This compound, as an organic azide, readily participates in the Staudinger reaction, a mild and efficient method for the reduction of azides to primary amines. wikipedia.orgorganic-chemistry.org The reaction involves treating the azide with a phosphine (B1218219), most commonly triphenylphosphine (B44618) or tributylphosphine. wikipedia.org
The mechanism proceeds in two distinct steps. wikipedia.orgjk-sci.com The first is the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide group. This addition forms a phosphazide (B1677712) intermediate. organic-chemistry.orgalfa-chemistry.com The phosphazide is generally unstable and, through a four-membered ring transition state, loses a molecule of dinitrogen (N₂) to form an iminophosphorane (also known as an aza-ylide). wikipedia.orgalfa-chemistry.com
Beyond the classic reduction to an amine, phosphines can mediate other transformations of azides. A notable example is the conversion of azides into diazo compounds. nih.govnih.gov This transformation is inspired by the Staudinger ligation, where phosphines possessing a proximal ester group can trap the initially formed iminophosphorane. nih.gov Under specific conditions, particularly with phosphines containing a highly reactive ester moiety (like an N-hydroxysuccinimide ester), an intramolecular reaction can occur, leading to the formation of an acyl triazene intermediate which then fragments to yield a diazo compound. nih.govresearchgate.net
Reactivity of the Ester and Aromatic Moieties in Functionalization
While the azide is the most prominent functional group for cycloaddition and reduction reactions, the ethyl ester and the aromatic ring of this compound also possess distinct reactivity that allows for further molecular functionalization.
The ethyl ester moiety is susceptible to common ester transformations. It can undergo:
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, 2-azidobenzoic acid.
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with another alkyl or aryl group.
Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to a primary alcohol, yielding (2-azidophenyl)methanol.
Aminolysis/Amidation: Reaction with amines can convert the ester into the corresponding amide.
The aromatic moiety is a substituted benzene (B151609) ring, and its reactivity towards electrophilic aromatic substitution is governed by the electronic properties of its two substituents: the azido (B1232118) group (-N₃) and the ethyl carboxylate group (-COOEt). The azido group is generally considered an ortho, para-directing deactivator, while the ethyl carboxylate group is a meta-directing deactivator. The interplay of these directing effects will determine the position of any incoming electrophile. Efficient methods for the selective functionalization of pre-existing aromatic rings are crucial in synthetic design. organic-chemistry.org For instance, halogenation, nitration, or Friedel-Crafts reactions could be performed, though the deactivating nature of both substituents would necessitate forcing conditions.
Theoretical and Computational Chemistry Approaches to Reaction Mechanisms
Theoretical and computational chemistry provides powerful tools for modeling and analyzing the structural and dynamical properties of molecules, offering deep insights into reaction mechanisms that can be difficult to probe experimentally. yale.edu These methods are widely applied to study the reactivity of compounds like this compound.
Density Functional Theory (DFT) Studies of Reaction Pathways
Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of molecules. researchgate.netnih.gov It is extensively employed to map out the potential energy surfaces (PES) of chemical reactions, identifying the structures and energies of reactants, products, intermediates, and transition states. mdpi.com
For reactions involving this compound, DFT studies have been instrumental in several areas:
Triazole Formation: DFT calculations have been used to model the mechanism of the CuAAC reaction. nih.gov These studies help to determine the activation barriers for different proposed pathways, compare the stability of various intermediates (like different copper-acetylide species), and explain the observed regioselectivity. nih.gov
Electronic Properties: DFT can calculate key electronic descriptors such as Frontier Molecular Orbitals (HOMO-LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. nih.gov For substituted aromatic systems, DFT can help predict how substituents influence the electronic properties and reactivity of the molecule. researchgate.net
The table below summarizes typical parameters obtained from DFT studies.
| Parameter | Information Gained | Relevance to this compound Reactions |
| Transition State Energy | Activation energy of a reaction step | Predicts reaction rates and identifies the rate-determining step in triazole formation or Staudinger reaction. nih.gov |
| Intermediate Stability | Thermodynamic favorability of intermediates | Helps to elucidate the most likely reaction pathway by comparing the energies of potential intermediates. nih.gov |
| HOMO-LUMO Gap | Electronic excitability, chemical reactivity | Indicates the molecule's stability and susceptibility to nucleophilic or electrophilic attack. nih.gov |
| Atomic Charges (e.g., ESP) | Electron distribution within the molecule | Identifies nucleophilic and electrophilic sites, explaining the initial steps of reactions like phosphine attack on the azide. mdpi.com |
Molecular Dynamics Simulations for Conformational Analysis and Intermediates
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation about single bonds, and the energy associated with them. lumenlearning.comscribd.com For a flexible molecule like this compound, which has rotatable bonds in its ethyl ester and azido groups, understanding its conformational preferences is important.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. MD can be used to:
Explore Conformational Space: By simulating the molecule's movement, MD can identify the most stable (lowest energy) conformations and the energy barriers between them. This is useful for understanding the predominant shapes the molecule adopts in solution.
Analyze Reaction Intermediates: MD simulations can provide insights into the dynamic behavior and conformational flexibility of transient species like the phosphazide or iminophosphorane intermediates in the Staudinger reaction. Understanding the accessible conformations of an intermediate can be key to explaining subsequent reaction steps or stereochemical outcomes.
Applications of Ethyl 2 Azidobenzoate in Advanced Organic Synthesis
Precursor in the Synthesis of Nitrogen-Containing Heterocycles
The presence of the reactive azide (B81097) functionality makes ethyl 2-azidobenzoate an excellent starting material for the synthesis of a wide array of nitrogen-containing heterocycles. These heterocyclic motifs are of paramount importance in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.
Indole and Quinoline Derivatives
This compound serves as a precursor for the synthesis of indole and quinoline derivatives, which are core structures in many pharmaceuticals and natural products.
The synthesis of indole-2-carboxylic acid esters can be achieved through the thermal decomposition of 3-aryl-2-azido-propenoic esters, a reaction known as the Hemetsberger indole synthesis. While direct examples using this compound are not extensively documented, the underlying principle of nitrene insertion is a key strategy in indole synthesis.
In the realm of quinoline synthesis, the reaction of arylmethyl azides with ethyl 2-(ethoxymethylene)malonate provides a pathway to quinoline-3-carboxylic acid ethyl esters. Although not a direct use of this compound, this highlights the utility of the azide group in constructing the quinoline core. A plausible approach involving this compound could be its reaction with an appropriate alkyne partner, leading to a cyclization cascade to form the quinoline ring system. For instance, 2-azidobenzaldehydes, which are structurally similar to this compound, are known to undergo [4+2] annulation reactions with various dienophiles to furnish quinoline derivatives. diva-portal.org
| Starting Material | Reagent | Product | Reaction Type | Reference |
| Arylmethyl azide | Ethyl 2-(ethoxymethylene)malonate | Ethyl quinoline-3-carboxylate | Domino reaction | rsc.org |
| 2-Azidobenzaldehyde | Alkyne | Substituted quinoline | [4+2] Annulation | nih.gov |
Fused Pyrimidines and Other Polycyclic Systems
Fused pyrimidine systems, such as pyrimido[4,5-b]quinolines, are known for their potential as anticancer agents. nih.govnih.gov The synthesis of these complex heterocyclic frameworks can potentially involve this compound as a key building block. For example, the reaction of a quinoline precursor with a suitable nitrogen-containing fragment derived from this compound could lead to the formation of the fused pyrimidine ring. While direct literature examples are scarce, the reactivity of the azide group allows for various cyclization strategies to construct such polycyclic systems. phcogj.com
Triazole Scaffolds via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. this compound is an ideal substrate for this reaction, where the azide group readily reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole ring. This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govnih.govresearchgate.net
The resulting triazole products incorporating the ethyl benzoate (B1203000) moiety can serve as versatile intermediates for further functionalization, making this a powerful strategy for creating diverse molecular libraries.
| Azide Component | Alkyne Component | Catalyst | Product | Reaction |
| This compound | Terminal Alkyne | Copper(I) | 1-(2-(ethoxycarbonyl)phenyl)-4-substituted-1H-1,2,3-triazole | CuAAC |
Building Block for Complex Molecular Architectures via Click Chemistry
Synthesis of Peptidomimetics and Oligosaccharides
In the field of drug discovery, peptidomimetics are designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. Click chemistry offers a powerful tool for creating peptide-like structures where the amide bond is replaced by a triazole ring. nih.govbachem.com this compound can be incorporated into peptide sequences, and subsequent click reaction with an alkyne-modified amino acid or peptide fragment can generate novel peptidomimetic structures. bachem.com The triazole ring acts as a bioisostere of the peptide bond, influencing the conformational properties of the resulting molecule. nih.gov
Similarly, in glycobiology, the conjugation of carbohydrates is crucial for studying their biological roles. "Glyco-click" chemistry allows for the efficient ligation of sugar molecules. This compound can be used to introduce a "clickable" handle onto a molecule, which can then be conjugated to an alkyne-functionalized oligosaccharide. This approach is instrumental in creating glycoconjugates for various applications, including drug delivery and diagnostics.
Construction of Dendrimeric and Polymeric Scaffolds
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their unique properties make them attractive for applications in drug delivery, catalysis, and materials science. Click chemistry has become a prominent method for the synthesis and functionalization of dendrimers due to its high efficiency and orthogonality. diva-portal.orgnih.govrsc.org
This compound can be utilized as a core molecule or as a building block for the dendritic branches. By reacting it with multifunctional alkynes, successive generations of dendrimers can be constructed in a controlled manner. researchgate.net The ester group on the this compound can be further modified to introduce additional functionalities, leading to the creation of multifunctional dendrimers with tailored properties. scispace.com
| Application | Role of this compound | Key Reaction | Resulting Structure |
| Peptidomimetics | Azide source for triazole linkage | CuAAC | Triazole-containing peptide backbone |
| Oligosaccharide Conjugation | "Clickable" handle | CuAAC | Glycoconjugates |
| Dendrimer Synthesis | Core or branching unit | CuAAC | Well-defined dendritic structures |
Development of Novel Reagents and Methodologies in Organic Chemistry
This compound serves as a versatile precursor in the development of novel reagents and synthetic methodologies, primarily leveraging the unique reactivity of the azide functional group. The azide moiety can be transformed to generate highly reactive intermediates, which are instrumental in forging new chemical bonds and constructing complex molecular architectures.
One of the most significant applications of aryl azides like this compound is in the generation of nitrenes. Upon thermal or photochemical activation, the azide group expels a molecule of nitrogen gas (N₂) to produce a highly reactive nitrene intermediate. scbt.com This nitrene can undergo a variety of subsequent reactions, forming the basis for new synthetic methods. For instance, the generated singlet nitrene can isomerize to a dehydroazepine intermediate, which can then react with nucleophiles such as amines to yield isomeric adducts. nih.gov This reactivity allows for the synthesis of diverse nitrogen-containing heterocyclic compounds, which are crucial scaffolds in pharmaceuticals and natural products. researchgate.netnih.gov
The thermal decomposition of related azidoformates has been studied to understand these pathways, revealing the formation of multiple products through complex reaction mechanisms. For example, the pyrolysis of ethyl azidoformate yields products such as isocyanic acid (HNCO), acetaldehyde (MeCHO), and the five-membered ring compound 2-oxazolidone, indicating the complexity and synthetic potential of the intermediates formed. nih.gov
Furthermore, the azide group itself can participate in various cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of stable 1,2,3-triazole rings, providing a powerful tool for linking different molecular fragments. mdpi.com The development of methodologies centered around the reactivity of aryl azides continues to be an active area of research, enabling the construction of intricate molecules that were previously difficult to access. uni-rostock.de
Functionalization Strategies for Complex Molecules
The introduction of an azide group into a molecule is a key strategy for the functionalization of complex structures, including natural products and their derivatives. walisongo.ac.id this compound can be used as a reagent in reactions that attach the azidobenzoyl group to a larger molecule, thereby installing a versatile chemical handle for subsequent modifications. This approach, often termed late-stage functionalization, allows for the diversification of complex molecular scaffolds to alter their biological or physical properties. walisongo.ac.id
Once incorporated, the azide group offers multiple pathways for further functionalization:
Reduction to Amines: The azide can be readily reduced to a primary amine, which can then be converted into a wide array of other functional groups, such as amides or sulfonamides.
Cycloaddition Reactions: As a prime substrate for click chemistry, the azide can react with alkynes to form triazole linkages, a bioisosterically stable and robust connection popular in medicinal chemistry and materials science. walisongo.ac.id
Photoreactive Crosslinking: The ability of the azide group to form a reactive nitrene upon UV irradiation makes it an excellent photoreactive crosslinking agent. scbt.com This allows for the formation of covalent bonds between the functionalized molecule and other molecules in close proximity, a technique widely used in chemical biology to study molecular interactions. scbt.com
This strategic introduction of the azide moiety enables the rapid synthesis of molecular probes and libraries of compounds for structure-activity relationship (SAR) studies. By providing a reliable point of attachment, the azido (B1232118) group facilitates the exploration of chemical space around a core complex molecule, aiding in the discovery of new therapeutic agents and functional materials. walisongo.ac.id
| Functionalization Pathway | Reagents/Conditions | Resulting Group | Application |
| Reduction | H₂, Pd/C or Staudinger Reaction (PPh₃, H₂O) | Amine (-NH₂) | Synthesis of amides, sulfonamides |
| Azide-Alkyne Cycloaddition | Alkyne, Cu(I) catalyst | 1,2,3-Triazole | Linking molecular fragments, bioconjugation |
| Photochemical Activation | UV Light | Nitrene intermediate | Covalent crosslinking, C-H insertion |
Contributions to Materials Science
Organic azides, including structures related to this compound, are highly valuable in materials science due to their ability to act as precursors for reactive species. mdpi.com Their primary role is in the modification and crosslinking of polymers, the creation of functional surfaces, and the synthesis of high-energy materials. The release of nitrogen gas upon activation is a key feature, driving many of their applications. mdpi.com
The azide group's utility in materials science stems from its ability to generate nitrenes through either thermal or photolytic decomposition. These nitrenes are highly effective at inserting into C-H bonds or adding to double bonds, creating covalent crosslinks between polymer chains. This process enhances the mechanical strength, thermal stability, and chemical resistance of the material. For example, bisazides are used to produce chemically robust dielectric films for organic field-effect transistors (OFETs). mdpi.com The ability to initiate this crosslinking with UV light allows for photopatterning, enabling the fabrication of complex microelectronic components. mdpi.com
Integration into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linker molecules. mdpi.com The ability to modify these linkers either before or after the synthesis of the framework allows for the fine-tuning of the MOF's properties for specific applications like gas storage, catalysis, and sensing. sciopen.com
Incorporating an azide-functionalized linker, such as a derivative of 2-azidobenzoic acid, into a MOF structure imparts valuable chemical reactivity to the framework's internal pores. A common and effective strategy is the post-synthetic modification (PSF) of an existing MOF. whiterose.ac.uk In this approach, a framework is first constructed using a linker with a functional group that can be easily converted to an azide, such as an amino group. For example, an amino-functionalized linker can be diazotized and subsequently treated with an azide source to generate the corresponding azide-functionalized MOF.
This method is often preferred because direct synthesis with thermally sensitive azide linkers can be challenging, as the temperatures required for MOF formation can cause the azide to decompose. whiterose.ac.uk Once the azide functionality is installed within the MOF, it serves as a reactive site for further modifications, most notably via click chemistry. This allows for the covalent attachment of a wide range of molecules to the interior of the MOF without disrupting its crystalline structure, enabling the creation of highly tailored functional materials. whiterose.ac.uk
Role in Energetic Materials Research (focus on chemical aspects)
In the field of energetic materials, compounds with a high nitrogen content and a positive heat of formation are highly sought after, as their decomposition can release a significant amount of energy. uni-muenchen.de The azide group (-N₃) is an archetypal "energetic" functional group that fulfills these criteria.
This compound, containing an azide group, possesses the fundamental chemical characteristics of an energetic material. The key chemical aspects include:
Positive Heat of Formation: The N≡N triple bond in dinitrogen gas (N₂) is one of the strongest chemical bonds known. Because the bonds within the azide group are much weaker, the decomposition of an azide to form N₂ is a highly exothermic process. This corresponds to a high positive heat of formation for the azide-containing compound.
Gas Generation: The decomposition process rapidly releases large volumes of nitrogen gas, which is the primary source of the explosive or propulsive force of such materials.
| Property | Chemical Justification | Relevance to Energetic Materials |
| High Nitrogen Content | Presence of the -N₃ group. | Increases energy output and density. |
| Positive Heat of Formation | Energetically unstable N-N bonds relative to the N≡N bond in N₂. | The decomposition is highly exothermic, releasing stored chemical energy. |
| Gas Production | Decomposition releases stable N₂ gas. | Rapid gas expansion provides explosive or propulsive force. |
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For the reaction products of ethyl 2-azidobenzoate, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to establish molecular connectivity and stereochemistry. researchgate.netlibretexts.org
In a typical reaction, such as the reduction of the azide (B81097) group to an amine, NMR is crucial for confirming the transformation. For instance, the product of the nickel boride catalyzed reduction of this compound is ethyl 2-aminobenzoate (B8764639). thieme-connect.com The ¹H NMR spectrum of this product in CDCl₃ shows characteristic signals for the aromatic protons, the aminic protons (a broad singlet), and the ethyl group's methylene (B1212753) and methyl protons. The ¹³C NMR spectrum complements this by showing distinct chemical shifts for the carbonyl carbon, the aromatic carbons, and the ethyl group carbons, confirming the successful conversion. thieme-connect.com
Advanced 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for more complex derivatives. nih.gov These experiments help to establish proton-proton and proton-carbon correlations over one or more bonds, which is essential for unambiguously assigning the structure of novel compounds derived from this compound. nih.gov For example, in the formation of heterocyclic systems through cyclization reactions of the azide, these techniques would be critical in determining the final ring structure and the position of substituents.
Table 1: Representative ¹H and ¹³C NMR Data for Ethyl 2-aminobenzoate, a Reduction Product of this compound. thieme-connect.com
| Nucleus | Chemical Shift (δ) in ppm | Multiplicity / Coupling Constant (J) | Assignment |
|---|---|---|---|
| ¹H | 7.79 | m | Aromatic H |
| ¹H | 7.15 | m | Aromatic H |
| ¹H | 6.54 | br | NH₂ |
| ¹H | 4.23 | q, J = 7.12 Hz | OCH₂CH₃ |
| ¹H | 1.28 | t, J = 7.12 Hz | OCH₂CH₃ |
| ¹³C | 168.2 | - | C=O |
| ¹³C | 152.6 | - | Aromatic C-NH₂ |
| ¹³C | 134.0 | - | Aromatic CH |
| ¹³C | 131.3 | - | Aromatic CH |
| ¹³C | 116.7 | - | Aromatic CH |
| ¹³C | 116.3 | - | Aromatic CH |
| ¹³C | 111.1 | - | Aromatic C-COOEt |
| ¹³C | 60.3 | - | OCH₂CH₃ |
| ¹³C | 14.4 | - | OCH₂CH₃ |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of newly synthesized compounds. nih.govescholarship.orgnih.govresearchgate.net For derivatives of this compound, techniques like Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers provide mass accuracy typically within 5 ppm. nih.gov This level of precision allows for the confident assignment of a unique molecular formula to a given mass, which is a critical step in characterization. researchgate.net
Beyond accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) is used for fragment analysis to further confirm molecular structures. researchgate.netnih.gov In this technique, a specific ion (the parent ion) is selected, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed. The fragmentation pattern provides a roadmap of the molecule's structure, revealing its constituent parts. For example, a reaction product of this compound would be expected to show fragments corresponding to the loss of the ethyl group, the ethoxycarbonyl group, or other characteristic cleavages depending on the specific derivatization. This detailed fragmentation data is crucial for distinguishing between isomers and confirming the identity of reaction products. researchgate.netnih.gov
X-ray Crystallography for Solid-State Structure Determination of Derivatives and Intermediates
X-ray crystallography provides unambiguous proof of molecular structure in the solid state by mapping the electron density of a single crystal. nih.govdntb.gov.ua This technique is the gold standard for determining bond lengths, bond angles, and the three-dimensional arrangement of atoms, including the absolute stereochemistry of chiral molecules. For derivatives of this compound that are crystalline, X-ray crystallography can offer definitive structural confirmation that might be difficult to obtain by spectroscopic methods alone.
Table 2: Selected Crystallographic Data for Ethyl 2-[(azidocarbonyl)amino]benzoate. researchgate.net
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | C2/c |
| a (Å) | 9.330 (6) |
| b (Å) | 18.724 (4) |
| c (Å) | 13.484 (3) |
| β (°) | 102.898 (8) |
| Volume (ų) | 2296.3 (17) |
| Z | 8 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification in Complex Mixtures
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. ponder.ingnih.gov These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. pressbooks.pub
For this compound, the IR spectrum is characterized by a strong, sharp absorption band for the azide (N₃) asymmetric stretch, typically found in the range of 2100-2160 cm⁻¹. unibo.it Other key absorptions include the ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹ and various C-H and C-O stretching and bending vibrations. libretexts.orglibretexts.org
When this compound undergoes a reaction, IR spectroscopy is an excellent tool for monitoring the disappearance of the azide peak and the appearance of new peaks corresponding to the product's functional groups. For example, in the reduction to ethyl 2-aminobenzoate, the azide peak vanishes and is replaced by characteristic N-H stretching bands of the primary amine group around 3300-3500 cm⁻¹. echemi.comwelcomehomevetsofnj.org This makes IR spectroscopy a rapid and effective method for tracking the progress of reactions and identifying the functional groups in the resulting products, even within complex mixtures. nih.gov
Table 3: Characteristic IR Absorption Frequencies for this compound and its Reduction Product.
| Functional Group | Compound | Characteristic Absorption (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| Azide (-N₃) | This compound | ~2100-2160 | Asymmetric stretch |
| Ester (C=O) | This compound / Ethyl 2-aminobenzoate | ~1700-1740 | Stretch |
| Amine (-NH₂) | Ethyl 2-aminobenzoate | ~3300-3500 | Stretch |
Chromatographic and Separation Methodologies for Purity Assessment and Reaction Monitoring
Chromatographic techniques are fundamental for separating components of a mixture, assessing the purity of products, and monitoring the progress of a chemical reaction. ukessays.com For reactions involving this compound, Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used method for qualitative reaction monitoring. rochester.edulibretexts.orgresearchgate.net By spotting the reaction mixture on a TLC plate alongside the starting material, one can visualize the consumption of the reactant and the formation of the product(s) as distinct spots with different retention factors (Rƒ). libretexts.org
For purification and quantitative purity assessment, column chromatography and High-Performance Liquid Chromatography (HPLC) are employed. Column chromatography on silica (B1680970) gel or alumina (B75360) is the standard method for purifying reaction products on a preparative scale. The choice of solvent system (eluent) is optimized using TLC to achieve good separation between the desired product and any impurities or unreacted starting materials. rsc.org HPLC provides higher resolution and is the preferred method for determining the precise purity of a final compound. By using a suitable column and mobile phase, and a detector such as a UV-Vis spectrophotometer, a chromatogram is obtained where the area of each peak is proportional to the concentration of the corresponding component, allowing for accurate purity determination.
In Situ Reaction Monitoring Techniques
In situ reaction monitoring techniques allow for the real-time analysis of a chemical reaction as it happens, without the need to withdraw samples. dntb.gov.ua These methods provide valuable kinetic and mechanistic data by continuously tracking the concentrations of reactants, intermediates, and products. While specific applications of in situ monitoring for this compound reactions are not extensively detailed in the searched literature, techniques such as in situ FTIR or Raman spectroscopy are well-suited for this purpose.
By inserting a probe directly into the reaction vessel, an IR or Raman spectrum can be recorded at regular intervals. For reactions of this compound, one could monitor the decrease in the intensity of the characteristic azide peak (~2100-2160 cm⁻¹) while simultaneously observing the growth of peaks corresponding to the product. This continuous data stream allows for the precise determination of reaction endpoints and can reveal the presence of transient intermediates that might be missed by conventional offline analysis.
Exploration of Ethyl 2 Azidobenzoate in Chemical Biology Research
Development of Molecular Tools for Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique used to assess the functional state of entire enzyme families directly in native biological systems. wikipedia.orgnih.gov ABPP probes typically consist of a reactive group (or "warhead") that covalently binds to the active site of a target enzyme, a linker, and a reporter tag. wikipedia.org
Derivatives of ethyl 2-azidobenzoate are used to incorporate an azide (B81097) reporter tag into these probes. In this "two-step" ABPP approach, an azide-containing probe is first introduced to a complex proteome (like a cell lysate). dartmouth.edu The probe's reactive group forms a covalent bond with the active enzymes it targets. Since inactive or inhibited enzymes will not react, the technique is "activity-based". wikipedia.org After this labeling event, a phosphine-derivatized reporter tag (e.g., a fluorophore for in-gel analysis or biotin (B1667282) for affinity purification and mass spectrometry) is added. wikipedia.org This reporter becomes attached to the enzyme-probe complex via the Staudinger ligation, allowing for the detection and identification of the active enzymes. dartmouth.edu This strategy offers greater flexibility and cell permeability for the initial probe compared to using bulky probes pre-loaded with a reporter group. dartmouth.edu
Mechanistic Studies of Azide-Mediated Ligation within Complex Biological Milieus (e.g., cell lysates, synthetic membranes)
Understanding the mechanism of the Staudinger ligation is critical for optimizing its use in complex biological environments. Mechanistic studies have revealed key differences in the reaction pathway depending on the nature of the azide. ysu.am For the Staudinger ligation with aryl azides, such as this compound, the rate-determining step is the intramolecular amide bond-forming step, which follows the rapid initial formation of an aza-ylide intermediate. ysu.am This is in contrast to reactions with alkyl azides, where the initial formation of a phosphazide (B1677712) intermediate is the slower, rate-determining step. ysu.am
| Parameter | Finding for Aryl Azide Ligation | Reference |
| Rate-Determining Step | Intramolecular amide bond formation (aza-ylide hydrolysis) | ysu.am |
| Key Intermediate | Aza-ylide | ysu.am |
| Effect of Phosphine (B1218219) | Electron-donating groups accelerate the reaction | ysu.am |
| Solvent Effects | Proceeds more rapidly in polar, protic solvents (e.g., water) | ysu.am |
Strategies for Constructing Advanced Delivery Systems through Covalent Conjugation
The specific and stable covalent bond formed by the Staudinger ligation makes it a valuable tool for constructing advanced drug delivery systems. researchgate.net Bioorthogonal conjugation allows for the precise attachment of various components to a central scaffold, such as a nanoparticle, liposome, or polymer.
For instance, an azide group derived from a molecule like this compound can be incorporated onto the surface of a nanoparticle. This "azide-functionalized" nanoparticle can then be conjugated to a phosphine-modified targeting ligand (e.g., an antibody or peptide that recognizes cancer cells) and a phosphine-modified therapeutic agent. This modular approach allows for the creation of multifunctional delivery systems where each component is attached with high efficiency and control, which is difficult to achieve with traditional conjugation chemistries that may lack specificity. nih.gov This precise control over the architecture of the delivery vehicle is crucial for optimizing its therapeutic efficacy and minimizing off-target effects.
Emerging Research Frontiers and Future Prospects of Ethyl 2 Azidobenzoate Chemistry
Novel Synthetic Strategies for Azido (B1232118) Compounds and Derivatives
While the traditional synthesis of aryl azides, including ethyl 2-azidobenzoate, involves the diazotization of anilines followed by substitution with sodium azide (B81097), recent research has focused on developing safer, more efficient, and milder alternatives. researchgate.netmdpi.com These novel strategies aim to circumvent the use of potentially hazardous diazonium salt intermediates and expand the functional group tolerance of the azidation process.
One promising approach involves the use of more stable diazonium precursors. For instance, arenediazonium tosylates have been shown to react cleanly with sodium azide in water at room temperature, providing high yields of aryl azides without the need for metal catalysts or stringent temperature control. organic-chemistry.orgsemanticscholar.org This method enhances both the safety and simplicity of the synthesis. Another innovative direction is the copper-catalyzed azidation of organoboron compounds or aryl halides. organic-chemistry.orgresearchgate.net These methods offer a complementary route to aryl azides, often under mild conditions compatible with a wide array of other functional groups.
Researchers have also explored one-pot syntheses that bypass the isolation of intermediates altogether. A notable example is the direct conversion of aromatic nitro compounds to aryl azides. Furthermore, the development of new azide sources, such as imidazole-1-sulfonyl azide hydrochloride, provides safer alternatives to traditional azidating agents. researchgate.net These advancements are crucial for making the synthesis of complex molecules like derivatives of this compound more practical and accessible.
| Method | Precursor | Key Reagents | Advantages | Reference |
|---|---|---|---|---|
| Diazotization/Azidation | Aryl Amine | NaNO₂, Acid, NaN₃ | Well-established, versatile | mdpi.com |
| From Arenediazonium Tosylates | Aryl Amine | p-TsOH, NaNO₂, NaN₃ | Stable intermediates, mild conditions, metal-free | organic-chemistry.orgsemanticscholar.org |
| Cu-catalyzed from Aryl Halides | Aryl Halide | NaN₃, CuI/Diamine | Mild conditions, good yields | researchgate.net |
| Cu-catalyzed from Organoborons | Arylboronic Acid | NaN₃, Cu(II) catalyst | Complements existing methods | organic-chemistry.org |
Expanded Reactivity Profiles and Reaction Discovery
The chemistry of this compound is dominated by the reactivity of the azide moiety, which serves as a precursor to a highly reactive nitrene intermediate upon thermal or photochemical activation. nih.govwikipedia.org The loss of dinitrogen gas drives the formation of this electron-deficient species, which can subsequently undergo a variety of transformations, including C-H insertion and cycloaddition reactions, to furnish complex heterocyclic structures. wikipedia.orgchempedia.infosemanticscholar.org
Beyond nitrene chemistry, the azide group itself is a versatile functional handle. It readily participates in 1,3-dipolar cycloaddition reactions, most famously the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form stable triazole rings. mdpi.com This reaction is known for its high efficiency and orthogonality, making it invaluable in various chemical applications. Recent studies have also explored catalyst-free cycloadditions of highly electron-deficient aryl azides with nucleophiles like enamines at room temperature. uml.edu
New reaction discoveries continue to expand the synthetic utility of aryl azides. For example, a base-catalyzed cycloaddition/rearrangement strategy allows for the synthesis of aryl amides from aryl azides and aldehydes, proceeding through a triazoline intermediate. nih.gov This method avoids the need for nucleophilic anilines or organometallic catalysts. Furthermore, the Staudinger reaction, involving the reaction of an azide with a phosphine (B1218219), provides a mild route to iminophosphoranes, which are themselves valuable synthetic intermediates for preparing amines or participating in aza-Wittig reactions. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
A significant challenge in working with organic azides is their potential for thermal instability and explosive decomposition. Flow chemistry has emerged as a powerful enabling technology to mitigate these risks. donaulab.czcam.ac.uk By performing reactions in continuous-flow microreactors, the reaction volume at any given moment is minimized, significantly enhancing safety. This approach also allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to improved yields and selectivity.
The synthesis of both alkyl and aryl azides has been successfully translated to flow processes. rsc.orgacs.orgdurham.ac.uk These systems can generate the azide in situ and immediately use it in a subsequent transformation, avoiding the need to isolate the potentially hazardous intermediate. For example, monolithic triphenylphosphine (B44618) reagents have been developed for use in flow systems to conduct Staudinger aza-Wittig reactions, enabling a fully automated, multi-step sequence to produce imines and amines. cam.ac.ukrsc.orgdurham.ac.uk The integration of in-line purification techniques further streamlines the synthesis of complex molecules, making flow chemistry an attractive platform for the discovery and production of derivatives based on this compound.
Development of Light-Mediated and Remote-Controlled Reactivity
The generation of nitrenes from aryl azides like this compound is traditionally achieved using heat or high-energy UV light. thermofisher.comrsc.org However, these methods can lack selectivity and damage sensitive functional groups. A major frontier in this area is the development of light-mediated reactions that operate under milder conditions, offering greater spatiotemporal control.
Visible-light photocatalysis has revolutionized this field. By using transition metal photosensitizers, such as ruthenium or iridium complexes, it is possible to activate aryl azides with low-energy visible light. rsc.orgnih.gov This process can occur through either energy transfer or electron transfer pathways, leading to the generation of the reactive nitrene intermediate under significantly gentler conditions. rsc.orgresearchgate.net This approach has been successfully applied in chemical biology for labeling proteins in living cells. rsc.org
Furthermore, photocatalysis allows for the selective generation of specific nitrene spin states. For example, triplet sensitizers can be used to exclusively produce triplet nitrenes, which exhibit distinct reactivity compared to their singlet counterparts. This has been exploited to achieve chemoselective aziridination of alkenes, avoiding common side reactions like allylic C-H insertion. nih.gov The ability to initiate reactions with light provides a powerful tool for remote control, allowing chemists to trigger bond formation with high precision in complex environments.
Interdisciplinary Research at the Interface of Synthetic Chemistry, Materials Science, and Chemical Biology
The versatile reactivity of this compound and related aryl azides has positioned them as key tools in a variety of interdisciplinary fields.
Materials Science: Aryl azides are widely used as photo-cross-linkers to modify the physical properties of polymers. nih.gov Upon activation, the resulting nitrenes can form covalent bonds with polymer chains, leading to increased stability and altered solubility. This is critical in the manufacturing of photoresists for electronics and in enhancing the efficiency of polymer-based devices like organic solar cells. The Staudinger reaction of bis-azides with bis-phosphines has also been used to create novel poly(arylene iminophosphorane)s, which are conjugated polymers with interesting optoelectronic properties and high thermal stability. nih.gov
Chemical Biology: Aryl azides are invaluable reagents for photoaffinity labeling (PAL). thermofisher.comresearchgate.net A bioactive molecule can be functionalized with an aryl azide group, and upon light activation inside a biological system, it will covalently bind to its target protein. This technique is instrumental in identifying the cellular targets of drugs and natural products. researchgate.net Additionally, the azide group is a cornerstone of bioorthogonal chemistry. Reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC), particularly with electron-deficient fluorinated aryl azides, proceed rapidly in biological environments without interfering with native processes, enabling the imaging and tracking of biomolecules in living systems. nih.gov
Addressing Synthetic Challenges and Enhancing Sustainability in Azidoester Chemistry
The primary synthetic challenge associated with azidoesters is the safe handling of these energy-rich molecules. As discussed, the adoption of flow chemistry provides a robust engineering solution to this problem by minimizing reaction volumes and enabling the in-situ generation and consumption of azides. cam.ac.uk
Enhancing the sustainability of azidoester chemistry aligns with the broader principles of green chemistry. dergipark.org.tr This involves developing synthetic routes that reduce waste, avoid hazardous reagents, and minimize energy consumption. Key progress in this area includes:
Catalyst-Free Reactions: The development of synthetic methods that avoid heavy metal catalysts, such as the use of arenediazonium tosylates, reduces both cost and environmental impact. organic-chemistry.org
Greener Solvents: Performing reactions in environmentally benign solvents like water is a major goal. The synthesis of aryl azides from arenediazonium tosylates in water is a prime example of this approach. organic-chemistry.org
Energy Efficiency: The shift from high-temperature thermolysis to visible-light photocatalysis for nitrene generation represents a significant improvement in energy efficiency. rsc.orgnih.gov Similarly, microwave-assisted synthesis can dramatically reduce reaction times and energy input compared to conventional heating. mdpi.comnih.gov
By focusing on these areas, chemists can continue to unlock the vast potential of this compound and its derivatives while adhering to safer and more environmentally responsible practices.
Q & A
Q. What are the common synthetic routes for preparing ethyl 2-azidobenzoate, and how are they optimized for yield and purity?
this compound is typically synthesized via nucleophilic substitution or azide transfer reactions. For instance, a one-step synthesis involving the reaction of 2-chlorobenzoic acid derivatives with sodium azide in the presence of ethyl esters has been reported to achieve high yields (95%) under mild conditions . Optimization involves adjusting reaction time, temperature (e.g., 60–80°C), and solvent polarity (e.g., DMF or THF). Purity is confirmed via analytical techniques like NMR (e.g., δ 8.08 ppm for aromatic protons) and FT-IR (e.g., 2118 cm⁻¹ for azide stretches) .
Q. How should researchers characterize this compound to confirm its structural integrity?
Key characterization methods include:
- ¹H/¹³C NMR : Aromatic protons and ester carbonyl signals (e.g., δ 164.3 ppm for the ester group) .
- FT-IR : Azide (N₃) stretches at ~2100 cm⁻¹ and ester C=O stretches at ~1714 cm⁻¹ .
- Mass spectrometry : LRMS data (e.g., [M+H]+ at m/z 358) to confirm molecular weight .
- Chromatography : HPLC or TLC to assess purity and monitor reaction progress .
Q. What safety protocols are critical when handling this compound in the lab?
Due to the azide group’s explosivity and toxicity, researchers must:
- Use protective equipment (gloves, goggles, lab coats) .
- Avoid contact with metals or strong reducing agents.
- Store azide-containing waste separately and dispose via certified hazardous waste protocols .
Advanced Research Questions
Q. How can reaction conditions be tailored to mitigate side reactions during this compound synthesis?
Side reactions like over-alkylation or azide decomposition are minimized by:
- Controlled stoichiometry : Limiting excess NaN₃ to prevent byproducts.
- Low-temperature reactions : Reducing thermal degradation (e.g., <80°C) .
- Catalyst selection : Transition-metal catalysts (e.g., CuI) for regioselective azide incorporation .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies in bioactivity studies (e.g., antimicrobial vs. anti-inflammatory efficacy) require:
- Dose-response assays : Validate activity across multiple concentrations.
- Standardized models : Use established cell lines (e.g., RAW 264.7 macrophages for inflammation) .
- Comparative SAR studies : Modify substituents (e.g., ester groups) to isolate pharmacophores .
Q. How can computational tools enhance retrosynthetic planning for this compound analogs?
AI-driven platforms (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to predict feasible routes. For example, retrosynthesis of 2-azidobenzoates can prioritize azide introduction early in the pathway to avoid late-stage functionalization risks .
Q. What analytical techniques are most effective for studying this compound’s stability under varying pH and temperature?
Q. How do structural modifications of this compound influence its reactivity in click chemistry applications?
Substituent effects on alkyne-azide cycloaddition (e.g., CuAAC) are studied by:
- Electron-withdrawing groups : Enhance reaction rates (e.g., nitro groups at the para position).
- Steric hindrance analysis : Compare ortho vs. para substitutions using kinetic profiling .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing bioactivity data from this compound assays?
Q. How should researchers design experiments to investigate this compound’s role in multi-step organic syntheses?
- Modular design : Use azide-alkyne cycloaddition to build complexity (e.g., triazole-linked polymers).
- In situ monitoring : Employ real-time IR or Raman spectroscopy to track intermediate formation .
Data Presentation and Reproducibility
Q. What are best practices for presenting synthetic and analytical data in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
